molecular formula C12H14FNO3 B1531363 1-(3-Fluoro-4-methoxybenzyl)azetidine-3-carboxylic acid CAS No. 1410312-61-6

1-(3-Fluoro-4-methoxybenzyl)azetidine-3-carboxylic acid

Cat. No.: B1531363
CAS No.: 1410312-61-6
M. Wt: 239.24 g/mol
InChI Key: OYAROBRUMPDDJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound was prepared by reductive amination of 4-fluoro-benzaldehyde with 3-azetidine carboxylic acid .


Molecular Structure Analysis

The empirical formula of this compound is C12H14FNO3 . The molecular weight is 239.24 .


Physical and Chemical Properties Analysis

The empirical formula of this compound is C12H14FNO3 . The molecular weight is 239.24 . More specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Synthesis and Medicinal Chemistry Building Block

1-(3-Fluoro-4-methoxybenzyl)azetidine-3-carboxylic acid and its derivatives have been explored for their potential as building blocks in medicinal chemistry. A notable pathway to such compounds involves the bromofluorination of specific precursors, yielding fluorinated heterocyclic amino acids. These compounds, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, have shown significant potential due to their unique structural properties. They serve as key intermediates in the synthesis of various pharmacologically active molecules, including those with antimicrobial and anticancer activities (Van Hende et al., 2009).

Antibacterial Agents

The synthesis and biological activity of certain azetidine derivatives highlight their role as a new class of heteroatom-activated beta-lactam antibiotics. These compounds demonstrate significant activity predominantly against Gram-negative bacteria, showcasing the therapeutic potential of azetidine-based structures in addressing antimicrobial resistance (Woulfe & Miller, 1985).

Asymmetric Synthesis and Peptide Incorporation

Advancements in asymmetric synthesis techniques have facilitated the preparation of chiral tetrasubstituted azetidines from donor-acceptor azetines. This process utilizes asymmetric copper(I)-catalyzed [3+1]-cycloaddition, yielding azetidine derivatives with high yield and stereocontrol. Such compounds are essential for the development of novel peptidomimetics and pharmaceuticals, demonstrating the versatility of azetidine-based compounds in synthetic organic chemistry (Marichev et al., 2019).

Ion Transport Inhibition in Plants

Research on azetidine-2-carboxylic acid, a structural analog of proline, provides insights into its effects on ion uptake and release in plants. Although not directly related to this compound, this study highlights the broader implications of azetidine compounds in biological systems, including their potential to disrupt normal physiological processes (Pitman et al., 1977).

Properties

IUPAC Name

1-[(3-fluoro-4-methoxyphenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c1-17-11-3-2-8(4-10(11)13)5-14-6-9(7-14)12(15)16/h2-4,9H,5-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAROBRUMPDDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC(C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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